molecular formula C10H15NSi B052283 2-(Allyldimethylsilyl)pyridine CAS No. 118722-54-6

2-(Allyldimethylsilyl)pyridine

Cat. No.: B052283
CAS No.: 118722-54-6
M. Wt: 177.32 g/mol
InChI Key: WIRIPVDRZYVTCG-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for Stepholidine are not widely documented. it is primarily obtained from the natural source ().

      Industrial Production: Industrial-scale production methods are not well-established due to its limited availability from natural sources.

  • Chemical Reactions Analysis

      Reactivity: Stepholidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: Stepholidine’s unique feature lies in its dual receptor activity, which distinguishes it from other alkaloids.

      Similar Compounds: While Stepholidine stands out, other related compounds include berberine, palmatine, and jatrorrhizine.

    Properties

    IUPAC Name

    dimethyl-prop-2-enyl-pyridin-2-ylsilane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WIRIPVDRZYVTCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(CC=C)C1=CC=CC=N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15NSi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80459017
    Record name 2-(Allyldimethylsilyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80459017
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    177.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    118722-54-6
    Record name 2-(Allyldimethylsilyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80459017
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(Allyldimethylsilyl)pyridine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(Allyldimethylsilyl)pyridine
    Reactant of Route 2
    2-(Allyldimethylsilyl)pyridine
    Reactant of Route 3
    2-(Allyldimethylsilyl)pyridine
    Reactant of Route 4
    2-(Allyldimethylsilyl)pyridine
    Reactant of Route 5
    2-(Allyldimethylsilyl)pyridine
    Reactant of Route 6
    2-(Allyldimethylsilyl)pyridine

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